Triethylhexanoin

Catalog No.
S565993
CAS No.
7360-38-5
M.F
C27H50O6
M. Wt
470.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethylhexanoin

CAS Number

7360-38-5

Product Name

Triethylhexanoin

IUPAC Name

2,3-bis(2-ethylhexanoyloxy)propyl 2-ethylhexanoate

Molecular Formula

C27H50O6

Molecular Weight

470.7 g/mol

InChI

InChI=1S/C27H50O6/c1-7-13-16-21(10-4)25(28)31-19-24(33-27(30)23(12-6)18-15-9-3)20-32-26(29)22(11-5)17-14-8-2/h21-24H,7-20H2,1-6H3

InChI Key

DGSZGZSCHSQXFV-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)OCC(COC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC

Synonyms

2-ethylhexanoic acid, 1,2,3-propanetriyl ester, glycerol tricaprylate, glycerol trioctanoate, glyceryl tricaprylate, glyceryl trioctanoate, octanoic acid, 1,2,3- propanetriyl ester, Panasate 800, tricaprylin, triethylhexanoin, trioctanoin, trioctanoylglyceride

Canonical SMILES

CCCCC(CC)C(=O)OCC(COC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC

Source

[1] What is Triethylhexanoin? | Paula's Choice,

  • Drug Delivery Systems: Some recent research explores the potential of TEHX as a carrier for drug delivery. Studies suggest that TEHX nanoparticles could be used to deliver hydrophobic drugs (drugs that don't dissolve well in water) for topical or oral administration [2]. This research is still in its early stages, and further investigation is needed to determine the effectiveness and safety of TEHX for drug delivery purposes.

Triethylhexanoin is a synthetic ester formed through the esterification of glycerin (propane-1,2,3-triol) and 2-ethylhexanoic acid, a branched-chain fatty acid. This compound has a triglyceride structure, where the central glycerin molecule is esterified with three 2-ethylhexanoic acid moieties. It appears as a colorless to pale yellow transparent oily liquid and is characterized by its emollient properties, making it highly valued in cosmetic formulations for its ability to enhance skin texture and moisture retention .

In cosmetics, Triethylhexanoin acts primarily as an emollient. It helps improve the spreadability of other ingredients, forms a lubricating film on the skin, and aids in retaining moisture by reducing transepidermal water loss (TEWL) [, ]. Additionally, it can act as a solvent for fragrances and other lipophilic cosmetic components [].

The primary chemical reaction involving Triethylhexanoin is its synthesis via esterification:

C3H5(OH)3+3C8H17COOHC27H50O6+3H2O\text{C}_3\text{H}_5(\text{OH})_3+3\text{C}_8\text{H}_{17}\text{COOH}\rightarrow \text{C}_{27}\text{H}_{50}\text{O}_6+3\text{H}_2\text{O}

In this reaction, glycerin reacts with 2-ethylhexanoic acid to produce Triethylhexanoin and water. The reaction typically requires an acid catalyst to proceed efficiently. Additionally, Triethylhexanoin can undergo hydrolysis under certain conditions, reverting back to glycerin and 2-ethylhexanoic acid .

Triethylhexanoin exhibits low toxicity and is not irritating to skin or eyes. It functions primarily as an emollient in cosmetic products, helping to improve skin hydration by reducing transepidermal water loss. It is also noted for its ability to enhance the spreadability of formulations, contributing to a silky feel without greasiness . Its biological activity includes potential roles in skin conditioning and hair care, enhancing the appearance and manageability of hair .

Triethylhexanoin can be synthesized through several methods:

  • Esterification: The most common method involves heating glycerin with 2-ethylhexanoic acid in the presence of an acid catalyst.
  • Refinement: Post-synthesis, the product may undergo purification steps to remove impurities and ensure quality control.
  • Industrial Production: Large-scale production may utilize batch processes that allow for efficient mixing and heating of reactants .

Triethylhexanoin is widely used in various industries, particularly cosmetics and personal care products. Its applications include:

  • Cosmetics: Used as an emollient in creams, lotions, and makeup products.
  • Skin Care: Acts as a skin conditioning agent that helps retain moisture.
  • Fragrance Solvent: Serves as a solvent for fragrances and lipophilic components in formulations.
  • Hair Care: Enhances shine and manageability in hair products .

Triethylhexanoin shares similarities with several other compounds that also serve as emollients or skin conditioning agents. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Characteristics
Glyceryl TriacetateTriglycerideDerived from glycerin; used as a skin conditioner.
Glyceryl Tris(2-ethylhexanoate)TriglycerideSimilar structure; used for moisture retention.
TrioleinTriglycerideContains oleic acid; primarily used for nutrition.
TriundecanoinTriglycerideLonger carbon chain; used in hair care products.
TriheptanoinTriglycerideMedium-chain triglyceride; used in food applications.

Triethylhexanoin stands out due to its specific fatty acid composition (2-ethylhexanoic acid), which contributes to its unique emollient properties and suitability for cosmetic applications compared to other triglycerides .

Physical Description

Liquid

XLogP3

8.5

Hydrogen Bond Acceptor Count

6

Exact Mass

470.36073931 g/mol

Monoisotopic Mass

470.36073931 g/mol

Heavy Atom Count

33

UNII

7K3W1BIU6K

GHS Hazard Statements

Aggregated GHS information provided by 76 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 56 of 76 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 20 of 76 companies with hazard statement code(s):;
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

7360-38-5

Wikipedia

Triethylhexanoin

Use Classification

Cosmetics -> Skin conditioning; Antistatic; Emollient; Solvent; Refatting

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Hexanoic acid, 2-ethyl-, 1,1',1''-(1,2,3-propanetriyl) ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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